Pyraziflumid

Descripción

Historical Context of Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicides

The history of Succinate Dehydrogenase Inhibitor (SDHI) fungicides dates back over five decades with the introduction of the first-generation compound, carboxin, in 1966. apsnet.orgplant-protection.net Initially, these fungicides, also known as carboxamides, had a narrow spectrum of activity, primarily targeting basidiomycete pathogens like rusts and smuts. apsnet.orgfrac.infoencyclopedia.pub The target of these fungicides is the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a crucial component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. plant-protection.netfrac.info

Between 1971 and 1997, other first-generation SDHIs such as benodanil, fenfuram, and flutolanil (B150245) were introduced, offering a slightly broader but still limited disease control spectrum. apsnet.org A significant breakthrough occurred in 2003 with the launch of boscalid (B143098), the first SDHI with broad-spectrum foliar activity against a wide range of fungal pathogens. apsnet.org This marked the beginning of a new era for SDHI fungicides, leading to the rapid development and release of numerous new compounds. The Fungicide Resistance Action Committee (FRAC) classifies SDHIs under Code 7, a group that has seen substantial growth in recent years due to their high efficacy, especially as resistance to other fungicide classes like the quinone-outside inhibitors (QoIs) and demethylation inhibitors (DMIs) has become more widespread. apsnet.orgfrac.info

Discovery and Development Trajectory of Pyraziflumid within SDHI Chemistry

This compound (development code NNF-0721) was discovered and developed by Nihon Nohyaku Co., Ltd. nih.govjst.go.jp Its development emerged from research into unique 3-(trifluoromethyl)pyrazine-2-carboxamides. nih.govjst.go.jp This research identified that N-(biphenyl-2-yl) and N-(1,1,3-trimethylindan-4-yl) carboxamides exhibited particularly high fungicidal activity. jst.go.jp The journey to this compound involved the synthesis and evaluation of various N-(biphenyl-2-yl)pyrazine-2-carboxamides to optimize their fungicidal performance. jst.go.jp

The lead compound that guided this research was BC723, discovered in 1990, which was the first SDHI to show practical activity against ascomycete diseases. scribd.comnih.gov When Nihon Nohyaku took over the agrochemical business from Mitsubishi Chemical Corporation in 2002, they began research to develop the next generation of SDHIs. scribd.com This work focused on pyrazine (B50134) derivatives, revealing that 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) showed significantly higher activity against a broad spectrum of diseases compared to other derivatives. nih.gov Through extensive optimization of this chemical series, this compound was identified as a superior fungicide candidate. jst.go.jpnih.gov

This compound is chemically distinguished as the first compound derived from a pyrazine carboxylic acid within the SDHI class. regulations.gov It is also only the second complex II inhibitor to feature a six-membered heterocyclic moiety as its carboxylic acid part. chemicalbook.com The compound was first registered and launched in Japan and South Korea in 2018 and is under development in other regions. nih.govjst.go.jp

Positioning of this compound in Modern Fungicide Science and Integrated Pest Management Research Frameworks

This compound is positioned as a potent, broad-spectrum fungicide with a favorable profile for use in Integrated Pest Management (IPM) programs. nih.govjst.go.jpnichino-europe.com It demonstrates excellent preventive, curative, and residual activity against a wide range of economically important plant diseases, such as apple scab, powdery mildew, and gray mold. jst.go.jpregulations.gov Its mode of action, the inhibition of succinate dehydrogenase, places it in FRAC Group 7. publications.gc.caherts.ac.uk

A key aspect of its role in modern agriculture is its utility in resistance management strategies. plant-protection.net Research indicates no cross-resistance between this compound and other widely used fungicides like carbendazim, dimethachlon, and fludioxonil (B1672872), which belong to different FRAC groups. medkoo.comresearchgate.net This makes this compound a valuable rotational partner with fungicides that have different modes of action, helping to delay the development of resistance in fungal populations. wsu.edu For instance, in some regions, it is recommended to be applied as a tank mix with another fungicide from a different group. publications.gc.ca

This compound's strong and long-lasting efficacy, combined with its good rain-fastness, contributes to its value in modern crop protection schedules. jst.go.jpnichino-europe.com Its development and registration provide growers with a new and effective tool to manage diseases, especially where resistance to other fungicide classes has become a problem. regulations.gov

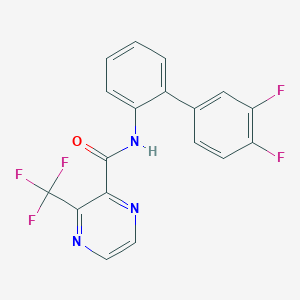

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942515-63-1 | |

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Pyraziflumid Action

Inhibition of Succinate (B1194679) Dehydrogenase (Complex II) in Fungal Respiration

The primary mode of action for Pyraziflumid is the potent inhibition of Succinate Dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govnih.govmdpi.com This enzyme is responsible for the oxidation of succinate to fumarate, a key step in cellular respiration. mdpi.com By blocking this enzyme, this compound effectively disrupts the fungus's ability to produce energy. researchgate.net The Fungicide Resistance Action Committee (FRAC) classifies this compound under Code 7, which encompasses all SDHI fungicides. nih.gov

Specificity of this compound Binding to the Qp Site of the SDH Complex

The SDH enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). ndsu.edunih.gov SDHI fungicides, including this compound, exert their inhibitory effects by binding to the ubiquinone-binding site (Qp site) of this complex. ndsu.eduresearchgate.net This binding site is formed by components of the SDHB, SDHC, and SDHD subunits. ndsu.edunih.gov By occupying the Qp site, this compound prevents the natural substrate, ubiquinone, from binding and accepting electrons from the oxidation of succinate. ndsu.edu This action effectively halts the electron flow through the respiratory chain, which is crucial for ATP synthesis. researchgate.net

Biochemical and Physiological Consequences of SDH Inhibition in Fungi

The inhibition of SDH by this compound has severe biochemical and physiological consequences for fungal cells. The blockage of the electron transport chain directly impedes aerobic respiration, leading to a significant reduction in the production of ATP, the primary energy currency of the cell. nih.govmdpi.comresearchgate.net This energy deficit disrupts numerous vital cellular processes. Research on Sclerotinia sclerotiorum has demonstrated that treatment with this compound strongly inhibits mycelial respiration. nih.gov This disruption of the TCA cycle and cellular respiration is the foundational cause of the compound's potent fungicidal activity. mdpi.com

Downstream Biochemical and Physiological Impacts on Fungal Pathogens

The energy crisis induced by SDH inhibition triggers a range of downstream effects that compromise the structural and functional integrity of the fungal pathogen.

Effects on Mycelial Growth and Spore Germination Inhibition

This compound demonstrates high antifungal activity by effectively inhibiting both mycelial growth and spore germination across a broad spectrum of phytopathogenic fungi. nih.gov In laboratory assays, it has shown potent activity against numerous ascomycete and basidiomycete fungi. nih.govresearchgate.net For instance, the average EC50 value (the concentration that inhibits 50% of growth) for mycelial growth of Sclerotinia sclerotiorum was found to be 0.0561 µg/ml. nih.gov Similarly, for Bipolaris maydis, the average EC50 values for mycelial growth and conidium germination were 0.2780 µg/ml and 0.3492 µg/ml, respectively. nih.gov

Table 1: Inhibitory Effect of this compound on Mycelial Growth of Various Phytopathogenic Fungi

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Alterations in Fungal Cellular Processes (e.g., Cell Membrane Permeability, Oxalic Acid Content)

Beyond halting growth, this compound induces significant damage at a subcellular level. Studies on Bipolaris maydis revealed that treatment with the fungicide led to damaged cell membranes and increased electrolyte leakage from the mycelium. nih.gov Furthermore, organelles within the mycelial cells were observed to dissolve and vacuolate. nih.gov

In the case of Sclerotinia sclerotiorum, a pathogen that relies on oxalic acid for its virulence, this compound treatment markedly increased cell membrane permeability and also caused a significant decrease in the fungus's oxalic acid content. nih.gov Oxalic acid plays multiple roles in pathogenesis, including lowering ambient pH to favor fungal enzymes and chelating calcium ions in the plant cell wall. plos.orgijbiotech.com By reducing the production of this key virulence factor, this compound further diminishes the pathogen's ability to infect its host.

Target-Based Selectivity in Phytopathogenic Fungi and its Research Implications

A key feature of this compound is its high degree of target-based selectivity. It shows potent inhibitory activity against the SDH enzyme in a wide range of phytopathogenic fungi while having little to no effect on the corresponding enzyme in non-target organisms like plants and mammals. nih.gov

Laboratory tests measuring the IC50 value (the concentration required to inhibit 50% of enzyme activity) highlight this selectivity. The IC50 values of this compound against SDH from ascomycetes like Sclerotinia minor and Botrytis cinerea are as low as 0.7 nM and 1.1 nM, respectively. nih.gov In contrast, no inhibitory activity was observed against SDH derived from crop plants such as cabbage, tomato, and cucumber, or from mice, even at high concentrations. nih.gov This high selectivity is a significant research implication, suggesting a lower risk of phytotoxicity to crops and favorable safety profiles for other non-target species. nih.gov

Table 2: Comparative SDH Inhibitory Activity (IC50) of this compound

Data sourced from Kikutake et al. nih.govresearchgate.net

Spectrum of Antifungal Activity and Efficacy Research

Efficacy Against Ascomycete Pathogens in Controlled and Field Research Settings.jst.go.jpregulations.govjst.go.jp

Research has consistently shown pyraziflumid's high level of activity against numerous ascomycete fungi. jst.go.jp In vitro assays have demonstrated its effectiveness in inhibiting mycelial growth and spore germination at low concentrations. jst.go.jp

Gray mold, caused by Botrytis cinerea, is a significant disease affecting a wide variety of crops. nih.gov this compound has shown potent fungicidal activity against this pathogen. jst.go.jp Laboratory studies have determined its IC50 value (the concentration required to inhibit 50% of the succinate (B1194679) dehydrogenase enzyme activity) against B. cinerea to be between 0.7 and 18.9 nM. jst.go.jpscribd.com

Field trials have substantiated these laboratory findings. For instance, in a 2013 trial on strawberries in Osaka, Japan, this compound demonstrated effective control of gray mold. scribd.com Similarly, a 2019 study on 'Monterey' strawberries in California showed that this compound significantly reduced the incidence of Botrytis fruit rot both at harvest and five days after harvest. amazonaws.com

**Table 1: Efficacy of this compound against *Botrytis cinerea***

| Crop | Location | Year | Key Finding | Reference |

|---|---|---|---|---|

| Strawberry | Osaka, Japan | 2013 | Demonstrated good efficacy against gray mold. | scribd.com |

| Strawberry ('Monterey') | California, USA | 2019 | Significantly reduced Botrytis fruit rot at harvest and post-harvest. | amazonaws.com |

| Various Crops | Laboratory | - | IC50 value of 0.7–18.9 nM against B. cinerea. | jst.go.jpscribd.com |

Sclerotinia rot, caused by pathogens like Sclerotinia sclerotiorum and Sclerotinia minor, is a devastating disease for many crops. lallemandplantcare.comapsnet.org this compound has proven to be highly effective in controlling this disease. jst.go.jp In vitro studies established an average EC50 value of 0.0561 µg/ml for inhibiting the mycelial growth of S. sclerotiorum. nih.govmedkoo.com Research has also shown that this compound significantly decreases the oxalic acid content in the fungus, a key virulence factor, and strongly inhibits mycelial respiration. nih.govresearchgate.net

Field trials have confirmed its practical utility. A 2014 trial in Gunma, Japan, showed good efficacy of this compound against sclerotinia rot in cabbage. jst.go.jpscribd.com Studies on detached rapeseed leaves demonstrated that this compound provides excellent control of S. sclerotiorum, with protective activity being superior to its curative activity. nih.govresearchgate.net Furthermore, research on Welsh onions has shown that a preplant drench with this compound can significantly suppress white rot, with disease incidence reduced to 2-9% in treated plants compared to 76-100% in untreated controls. apsnet.org

Table 2: Efficacy of this compound against Sclerotinia Species

| Pathogen | Crop | Research Setting | Key Finding | Reference |

|---|---|---|---|---|

| Sclerotinia sclerotiorum | - | In vitro | Average EC50 of 0.0561 µg/ml for mycelial growth inhibition. | nih.govmedkoo.com |

| Sclerotinia sclerotiorum | Rapeseed | Detached Leaf Assay | Great protective and curative activity. | nih.govresearchgate.net |

| Sclerotinia sclerotiorum | Cabbage | Field Trial (Gunma, Japan, 2014) | Good efficacy against sclerotinia rot. | jst.go.jpscribd.com |

| Sclerotinia sp. | Welsh Onion | Field Trial (2020-2021) | Reduced disease incidence from 76-100% to 2-9%. | apsnet.org |

| Sclerotinia minor | - | Laboratory | IC50 value of 0.7–18.9 nM. | jst.go.jpscribd.com |

Powdery mildew, caused by various fungal species such as Golovinomyces and Erysiphe, is a common and easily recognizable plant disease. nih.govpnwhandbooks.orgpratoerboso.com this compound has demonstrated strong activity against these pathogens. scribd.comjst.go.jp Laboratory studies have shown an IC50 value against Blumeria graminis (a type of powdery mildew) to be in the range of 0.7–18.9 nM. jst.go.jpscribd.com

Field research has further validated its effectiveness. A field trial on cucumbers showed good efficacy of this compound in controlling powdery mildew. jst.go.jpscribd.com Similarly, studies on apples have indicated that this compound is highly effective against powdery mildew, even under high disease pressure. wsu.edu Research has also been initiated to evaluate its efficacy for controlling powdery mildew (Golovinomyces sp.) in greenhouse-grown lettuce. ncsu.edu

Table 3: Efficacy of this compound against Powdery Mildews

| Pathogen | Crop | Research Setting | Key Finding | Reference |

|---|---|---|---|---|

| Blumeria graminis | - | Laboratory | IC50 value of 0.7–18.9 nM. | jst.go.jpscribd.com |

| Powdery Mildew | Cucumber | Field Trial | Good efficacy in controlling the disease. | jst.go.jpscribd.com |

| Powdery Mildew | Apple | Field Trial | Highly effective, even under high disease pressure. | wsu.edu |

| Golovinomyces sp. | Lettuce (Greenhouse) | Research Protocol | Efficacy and crop safety data collection initiated. | ncsu.edu |

Alternaria species are known to cause various plant diseases. googleapis.comgoogle.com this compound has shown inhibitory activity against these pathogens. researchgate.net The IC50 value of this compound against Alternaria brassicae was determined to be between 0.7 and 18.9 nM in laboratory tests. jst.go.jpscribd.com However, recent findings from Japan have identified isolates of Alternaria brassicicola from broccoli that are resistant to this compound and other SDHI fungicides, indicating a potential for resistance development. researchgate.net

Table 4: Efficacy of this compound against Alternaria Species

| Pathogen | Research Setting | Key Finding | Reference |

|---|---|---|---|

| Alternaria brassicae | Laboratory | IC50 value of 0.7–18.9 nM. | jst.go.jpscribd.com |

| Alternaria brassicicola | Field (Japan) | Resistant isolates identified. | researchgate.net |

Efficacy Against Basidiomycete Pathogens in Research Contexts.jst.go.jpjst.go.jp

In addition to its strong performance against ascomycetes, this compound also exhibits excellent activity against certain basidiomycete fungi. jst.go.jpjst.go.jp

Rice sheath blight, caused by Rhizoctonia solani, is a major disease affecting rice production worldwide. apsnet.orgnih.gov this compound has been identified as an effective agent against this pathogen. jst.go.jp Laboratory studies have demonstrated its potent inhibitory activity, with an IC50 value of 5.9 nM against the succinate dehydrogenase derived from R. solani. jst.go.jpscribd.com This indicates a high level of specific activity against the target enzyme in this fungus.

**Table 5: Efficacy of this compound against *Rhizoctonia solani***

| Pathogen | Research Setting | Key Finding | Reference |

|---|---|---|---|

| Rhizoctonia solani | Laboratory | IC50 value of 5.9 nM against succinate dehydrogenase. | jst.go.jpscribd.com |

Research on Puccinia recondita (Wheat Brown Rust)

This compound has shown notable activity against Puccinia recondita, the causal agent of wheat brown rust. nih.govregulations.gov In structure-activity relationship studies, the introduction of a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group was found to significantly enhance fungicidal activity against wheat brown rust compared to chloro-substituted derivatives. nih.gov Specifically, the (trifluoromethyl)pyrazine derivative exhibited more than 10 times higher activity against wheat brown rust. nih.gov

Research has indicated that the fungicidal activity against brown rust is particularly influenced by substituents at the 3'-position of the biphenyl (B1667301) group in N-(biphenyl-2-yl)pyrazine-2-carboxamides. scribd.com Further optimization of the biphenyl moiety led to the development of this compound, which demonstrates a well-balanced and high level of activity against a range of plant diseases, including wheat brown rust. nih.gov

The table below summarizes the fungicidal activity of certain pyrazinecarboxamide derivatives against wheat brown rust, as presented in structure-activity relationship studies.

| Compound | Fungicidal Activity (EC80 mg a.i./L) against Wheat Brown Rust |

| N-(1,1,3-trimethylindan-4-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | <1 |

| N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | 1-10 |

This table is based on data from structure-activity relationship studies to illustrate the relative efficacy of different chemical structures against wheat brown rust. scribd.com

Activity Against Ustilago spp. and Bipolaris maydis

This compound is effective against a range of plant pathogens, including Ustilago spp. and Bipolaris maydis. researchgate.netgoogle.commdpi.com Research has shown that this compound can interfere with the respiration of these pathogens by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial complex II. researchgate.net

In in-vitro studies focusing on Bipolaris maydis, the fungus that causes southern corn leaf blight, this compound was found to inhibit vegetative growth, including conidial germination and production. regulations.gov It also caused damage to cell membranes, leading to intracellular plasma leakage, which demonstrates its protective and curative biological activities. regulations.gov

Evaluation of Preventive, Curative, and Residual Fungicidal Activity in Experimental Models

This compound has demonstrated strong preventive, curative, and residual (long-lasting) fungicidal properties in various experimental settings. nichino-europe.comjst.go.jpnih.govchemicalbook.com

Preventive Activity : In protective activity assays, this compound has shown significant control efficiency against pathogens like Sclerotinia sclerotiorum on detached rapeseed leaves when applied before inoculation. researchgate.net

Curative Activity : The curative potential of this compound has also been documented, although some studies suggest its protective activity may be stronger. researchgate.net For instance, in studies on B. maydis, this compound exhibited curative biological activities. regulations.gov

The table below presents a conceptual overview of the fungicidal activities of this compound based on experimental findings.

| Fungicidal Activity Type | Description | Supporting Evidence |

| Preventive | Application before the onset of disease prevents fungal infection and development. | Demonstrated high efficacy in controlling S. sclerotiorum on rapeseed leaves when applied prior to inoculation. researchgate.net |

| Curative | Application after infection has occurred can halt or reduce disease progression. | Shown to have curative effects on southern corn leaf blight caused by B. maydis. regulations.gov |

| Residual | The fungicide remains active on the plant surface or within the plant tissue for an extended period, providing prolonged protection. | Noted for its excellent long-lasting effect in various disease control scenarios. nichino-europe.comjst.go.jp |

This table summarizes the types of fungicidal activity exhibited by this compound as reported in research literature.

Specificity of this compound Activity in Plant Disease Management Research (e.g., Crop Selectivity)

This compound exhibits a high degree of specificity, which is a crucial attribute for its use in integrated pest management (IPM) programs. jst.go.jpnih.govchemicalbook.com This selectivity is evident in its targeted action against pathogenic fungi with minimal impact on the host crop, a characteristic known as crop selectivity. nichino-europe.compublications.gc.ca

Research has shown that this compound has high inhibitory activity against the succinate dehydrogenase (SDH) derived from various phytopathogenic fungi. scribd.com In contrast, it shows no inhibitory activity against the SDH derived from crop plants such as cabbage, tomato, and cucumber. scribd.com This target-based selectivity is a key factor in its low risk of phytotoxicity. scribd.com

This compound has been evaluated for use on a variety of crops, including:

Apples regulations.govpublications.gc.cacanada.ca

Bushberries and Caneberries regulations.gov

Grapes regulations.gov

Stone fruits and Tree nuts regulations.gov

Oilseed rape, sunflower, soybean, pea, and various vegetable crops google.com

In field trials and studies, this compound has demonstrated excellent crop selectivity with no phytotoxicity issues reported on crops like grapes when used as directed. regulations.gov The registration of products containing this compound for use on specific crops, such as apples in Canada, further underscores its value and selectivity in managing economically important diseases while mitigating risks. canada.ca

Structure Activity Relationship Sar Studies of Pyraziflumid

Design and Synthesis of Pyrazine-2-carboxamide Derivatives for Fungicidal Activity

The development of Pyraziflumid originated from research into carboxamide-type fungicides. nih.gov Initial studies explored various carboxamides, including pyridine-3- and pyrazine-2-carboxamides, with different N-aryl moieties, such as N-(1,1,3-trimethylindan-4-yl) and N-(biphenyl-2-yl). nih.govjst.go.jpfao.org Researchers discovered that 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivatives, a novel class of compounds, showed a strong tendency for high fungicidal activity against a variety of plant diseases. nih.govnih.gov

The synthesis of the key intermediate, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, was a crucial step, as the compound was previously unknown. jst.go.jp This novel building block was synthesized and then used to create a series of 3-(trifluoromethyl)pyrazine-2-carboxamides. jst.go.jpchemicalbook.com The general synthesis involves the reaction of the pyrazine (B50134) building block with the appropriate 2-aminobiphenyl (B1664054) derivative. chemicalbook.com Specifically, the pyrazine ester can be transformed into this compound by reacting it with 2-(3,4-difluorophenyl)aniline under basic conditions. chemicalbook.com This targeted design and synthesis approach allowed for systematic investigation into how different parts of the molecule contribute to its fungicidal properties. nih.govjst.go.jp

A pivotal finding was that the 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold, when combined with an N-(biphenyl-2-yl) group, exhibited well-balanced, high activity against multiple diseases, prompting further optimization of substituents on the biphenyl (B1667301) moiety. nih.gov

Impact of Substituent Modifications on Fungicidal Efficacy and Spectrum

Systematic modification of the substituents on the biphenyl ring of the N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide scaffold was critical in optimizing fungicidal performance. nih.gov The position and nature of the substituents were found to have distinct effects on the activity against different pathogens.

Initial investigations compared the effect of a trifluoromethyl group versus a chloro group on the pyrazine ring. While the chloro-substituted pyrazine derivative showed good activity against gray mold, the 3-(trifluoromethyl)pyrazine-2-carboxamide (6) demonstrated significantly higher activity against wheat brown rust and barley powdery mildew. nih.gov This highlighted the unique advantage of the trifluoromethyl group in broadening the fungicidal spectrum. nih.govnih.gov

Further studies focused on substitutions on the biphenyl moiety.

Monosubstitution on the Biphenyl Ring: The introduction of a single substituent, such as a fluorine, chlorine, or trifluoromethyl group, at the 2'-, 3'-, or 4'-position of the biphenyl ring revealed regiospecific effects. nih.gov

Against Gray Mold (Botrytis cinerea): A fluorine atom at the 4'-position (Compound 11) provided the highest activity, followed by the 3'-substituted derivative (15). The 2'-substituted derivative (16) had the lowest activity. nih.gov

Against Wheat Brown Rust (Puccinia recondita): The activity was more influenced by substituents at the 3'-position. nih.gov

Against Powdery Mildew: Derivatives with a fluorine atom (11, 15, 16) showed similar high activity, regardless of position. nih.gov A derivative with a trifluoromethyl group at the 4'-position (14) was more active than its 3'-isomer (19). nih.gov

| Compound No. | Substituent (R) | Gray Mold (EC80, mg/L) | Wheat Brown Rust (EC80, mg/L) | Barley Powdery Mildew (EC80, mg/L) |

|---|---|---|---|---|

| 11 | 4'-F | 0.39 | 3.1 | 0.39 |

| 12 | 4'-Cl | 0.78 | 3.1 | 0.78 |

| 14 | 4'-CF3 | 1.56 | 3.1 | 0.78 |

| 15 | 3'-F | 0.78 | 1.56 | 0.39 |

| 16 | 2'-F | 3.1 | 6.25 | 0.39 |

| 18 | 2'-Cl | 6.25 | 12.5 | 0.78 |

| 19 | 3'-CF3 | 6.25 | 1.56 | 3.1 |

Disubstitution on the Biphenyl Ring: Researchers next examined derivatives with two substituents on the biphenyl ring. nih.gov These studies confirmed that the effects of substituents at the 3'- and 4'-positions were largely independent and additive. nih.govresearchgate.net

The control of gray mold was specifically influenced by the substituent at the 4'-position. nih.gov

The control of brown rust was primarily influenced by the 3'-position substituent. nih.gov

For powdery mildew, a specific regional effect was less pronounced, but disubstituted derivatives containing a fluorine atom showed high activity. nih.govresearchgate.net

This systematic evaluation led to the identification of N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (this compound) as the most well-balanced fungicide, demonstrating high efficacy across a broad spectrum of diseases due to these unique regiospecific substituent effects. nih.gov

| Compound No. | Substituent (R) | Gray Mold (Cucumber) (EC80, mg/L) | Brown Rust (Wheat) (EC80, mg/L) | Powdery Mildew (Barley) (EC80, mg/L) |

|---|---|---|---|---|

| 9 (this compound) | 3',4'-di-F | 0.39 | 0.78 | 0.2 |

| 10 | 3'-F, 4'-Cl | 0.39 | 0.78 | 0.39 |

| 11 | 3'-Cl, 4'-F | 0.78 | 0.78 | 0.2 |

| 12 | 3'-CF3, 4'-F | 0.78 | 0.39 | 0.2 |

Molecular Modeling and Ligand-Target Interactions Affecting SDH Binding Affinity

This compound functions by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. researchgate.netscribd.com Molecular docking studies are crucial for understanding the interactions between SDHI fungicides and the SDH enzyme's ubiquinone-binding (Qp) site, which explains their inhibitory action. mdpi.comnih.gov

The binding of carboxamide-type fungicides to the SDH complex involves key interactions with amino acid residues in the SdhB, SdhC, and SdhD subunits. The biphenyl amine moiety is considered essential for binding within the SDH ubiquinone pocket. vulcanchem.com The pyrazine ring in this compound is a critical feature; its heteroaromatic nature allows for a combination of polar and nonpolar interactions. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a frequent and important interaction for pyrazine-based ligands with protein targets. nih.gov

While specific docking studies detailing this compound's precise binding pose are not publicly available in the provided sources, analysis of related SDHIs provides strong inferences. For instance, in Sclerotinia sclerotiorum, the amino acid residue SdhB-W229 is known to interact with several SDHIs, including boscalid (B143098) and fluxapyroxad (B1673505). researchgate.net It is highly probable that this compound also forms critical interactions with conserved residues within the Qp site. These interactions likely involve a combination of hydrogen bonds, π-π stacking from the aromatic rings, and hydrophobic interactions, which collectively stabilize the ligand-target complex and lead to potent enzyme inhibition. mdpi.comresearchgate.net

Comparative SAR Analysis with other Carboxamide-Type SDHI Fungicides

This compound belongs to the pyrazine-carboxamide chemical group within the broader class of SDHI fungicides. frac.infofrac.infogoogle.com Its structure-activity relationship is distinct when compared to other major carboxamide SDHIs that feature different heterocyclic rings.

Pyridine-Carboxamides (e.g., Boscalid): Boscalid features a pyridine (B92270) ring. The initial lead compound for this compound, BC723, was a 2-chloro-pyridine-3-carboxamide. nih.gov Comparative studies showed that replacing the chloro-substituted pyridine with a 3-(trifluoromethyl)pyrazine ring dramatically enhanced activity against certain pathogens like wheat brown rust and barley powdery mildew, indicating a superior fungicidal spectrum for the pyrazine derivative. nih.gov

Pyrazole-Carboxamides (e.g., Fluxapyroxad, Bixafen, Penthiopyrad): This is a large and successful group of SDHIs. frac.infojst.go.jp These fungicides combine a pyrazole (B372694) ring with various aniline (B41778) moieties. For example, Fluxapyroxad and Bixafen share a pyrazole-4-carboxamide core but differ in their substituted aniline fragments. chemicalbook.com this compound's distinction lies in its six-membered pyrazine ring, making it only the second SDHI, after Boscalid, to incorporate a six-membered heterocycle as the carboxylic acid portion among modern fungicides. chemicalbook.com This structural difference contributes to its unique biological profile and cross-resistance patterns. nih.govapsnet.org

Oxathiin-Carboxamides (e.g., Carboxin): Carboxin, the first-generation SDHI, has a much narrower spectrum of activity compared to modern carboxamides like this compound. nih.gov

The development of this compound demonstrates a successful "heterocycle-exchange" strategy. The switch from a pyridine to a trifluoromethyl-substituted pyrazine ring was a key discovery, leading to a fungicide with a unique and powerful profile. nih.gov The subsequent fine-tuning of the N-(biphenyl-2-yl) moiety through SAR studies further optimized its potency and spectral breadth, distinguishing it from other carboxamide fungicides on the market. nih.govnih.gov

Fungal Resistance to Pyraziflumid: Mechanisms and Management Strategies

Genetic Basis of Resistance: Uncovering Mutations in Key Genes

The primary mechanism of resistance to pyraziflumid and other SDHI fungicides involves genetic mutations in the genes encoding the succinate (B1194679) dehydrogenase (SDH) enzyme, the target site of these fungicides. researchgate.netonline-rpd.orgsemanticscholar.orgapsnet.orgapsnet.org The SDH enzyme is a critical component of the mitochondrial electron transport chain and is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. doi.org Mutations in the sdhB, sdhC, and sdhD genes are most commonly associated with reduced sensitivity to SDHIs. online-rpd.orgfrac.info

Research on Alternaria alternata, the causal agent of almond leaf spot, has identified several key mutations linked to this compound resistance. apsnet.orgapsnet.orgsciencegate.app These mutations alter the amino acid sequence of the SDH subunits, thereby reducing the binding affinity of the fungicide to its target.

Identified Mutations in Alternaria alternata Conferring Reduced Sensitivity to this compound:

| Gene | Mutation | Amino Acid Change | Impact on this compound Sensitivity |

| sdhB | H277Y | Histidine to Tyrosine | Reduced sensitivity apsnet.orgapsnet.orgsciencegate.app |

| sdhB | H277L | Histidine to Leucine | High level of resistance apsnet.orgapsnet.orgsciencegate.appnih.gov |

| sdhC | H134R | Histidine to Arginine | High level of resistance apsnet.orgapsnet.orgsciencegate.appnih.gov |

| sdhC | G79R | Glycine to Arginine | High level of resistance apsnet.orgapsnet.orgsciencegate.appnih.gov |

| sdhC | S135R | Serine to Arginine | Reduced sensitivity apsnet.orgapsnet.orgsciencegate.app |

Studies on other fungal pathogens have also revealed mutations in these genes that confer resistance to various SDHI fungicides, highlighting a conserved mechanism of resistance across different species. apsnet.orgdoi.org For instance, in Magnaporthe oryzae, the causal agent of rice blast, mutations in MoSdhB, MoSdhC, and MoSdhD have been shown to confer resistance to the SDHI fungicide pydiflumetofen. doi.org

Biochemical Mechanisms of Reduced Sensitivity

The genetic mutations in the sdh genes directly translate into biochemical changes that reduce the fungicide's effectiveness.

Decreased Binding Affinity for SDH: The core mechanism of resistance is the reduced binding affinity of this compound to the mutated SDH enzyme. online-rpd.org The amino acid substitutions resulting from the genetic mutations alter the three-dimensional structure of the ubiquinone-binding (Qp) site of the SDH complex, where this compound and other SDHIs act. online-rpd.orgdoi.org This structural change physically hinders the fungicide's ability to bind to and inhibit the enzyme, allowing the fungus to continue its metabolic functions even in the presence of the chemical.

Role of Efflux Transporters: Another layer of defense that fungi can employ against fungicides is the action of efflux transporters. online-rpd.orgd-nb.infonih.govnih.govfrontiersin.org These are membrane proteins that actively pump toxic substances, including fungicides, out of the fungal cell. frontiersin.org Overexpression of genes encoding these transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), can lead to a reduced intracellular concentration of the fungicide, thereby diminishing its efficacy. online-rpd.orgmdpi.com While target-site mutations are the primary driver of high-level resistance to SDHIs, efflux pumps can contribute to a broader, more general reduced sensitivity to a range of fungicides. nih.govnih.govnih.gov

Cross-Resistance Patterns with Other SDHI Fungicides and Fungicide Classes

The development of resistance to one SDHI fungicide often has implications for the efficacy of other fungicides within the same class. However, the patterns of cross-resistance are not always straightforward. frac.infoapsnet.orgapsnet.orgsciencegate.app

Research on Alternaria alternata has shown that isolates with mutations conferring high resistance to this compound also exhibit high levels of resistance to boscalid (B143098) and fluxapyroxad (B1673505). apsnet.orgapsnet.orgsciencegate.appnih.gov Interestingly, these same isolates may show less of a shift in sensitivity to other SDHIs like fluopyram, isofetamid (B3026465), and pydiflumetofen. apsnet.orgapsnet.orgsciencegate.appnih.gov This indicates that the specific mutation can determine the cross-resistance profile.

Cross-Resistance of A. alternata Isolates with SDHI Resistance to this compound:

| Mutation | Resistance to this compound | Cross-Resistance to Boscalid | Cross-Resistance to Fluxapyroxad | Sensitivity to Fluopyram, Isofetamid, Pydiflumetofen |

| H277L in SdhB | High | High | High | Less affected apsnet.orgapsnet.orgsciencegate.appnih.gov |

| H134R in SdhC | High | High | High | Less affected apsnet.orgapsnet.orgsciencegate.appnih.gov |

| G79R in SdhC | High | High | High | Less affected apsnet.orgapsnet.orgsciencegate.appnih.gov |

There is generally no cross-resistance between SDHI fungicides and other fungicide classes that have different modes of action, such as quinone-outside inhibitors (QoIs) or demethylation inhibitors (DMIs). online-rpd.orgfrac.info This lack of cross-resistance is a cornerstone of effective resistance management strategies that rely on rotating or mixing fungicides with different target sites.

Research on Resistance Monitoring and Molecular Diagnostic Tools

Early detection of resistance in fungal populations is critical for implementing timely and effective management strategies. To this end, researchers are developing and utilizing molecular diagnostic tools to rapidly identify resistance-conferring mutations.

Techniques such as quantitative PCR (qPCR) and TaqMan assays are being employed for single nucleotide polymorphism (SNP) genotyping. These methods allow for the sensitive and specific detection of known resistance mutations, such as those in the sdhB, sdhC, and sdhD genes, directly from fungal DNA isolated from infected plant tissue. This provides a significant advantage over traditional, time-consuming culture-based methods for assessing fungicide sensitivity. The development of such diagnostic tools enables large-scale monitoring of pathogen populations, providing valuable data on the frequency and spread of resistance alleles in agricultural landscapes.

Academic Strategies for Resistance Management in Phytopathogen Populations

To prolong the effective lifespan of this compound and other SDHIs, academic and industry researchers advocate for the implementation of proactive resistance management strategies. frac.info

Rotational Strategies and Mixture Efficacy Research

A fundamental principle of resistance management is to reduce the selection pressure exerted by any single mode of action. This is achieved through:

Fungicide Rotation: Alternating applications of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action. frac.info This prevents the continuous selection for individuals with resistance to a single chemical class.

Fungicide Mixtures: Applying this compound in pre-packaged mixtures or tank-mixes with fungicides from other FRAC groups. The partner fungicide should be effective against the target pathogen and have a low risk of cross-resistance. This approach can delay the selection of resistant individuals as the pathogen would need to possess resistance mechanisms to both active ingredients simultaneously.

Research focuses on identifying the most effective rotation and mixture partners for this compound to maximize disease control while minimizing the risk of resistance development.

Understanding Selection Pressure Dynamics in Agroecosystems

The intensity of selection pressure for fungicide resistance is influenced by various factors within an agroecosystem. Research in this area aims to understand how agricultural practices can be modified to reduce this pressure. Key areas of investigation include:

Fungicide Application Timing and Frequency: Optimizing spray programs to use fungicides only when necessary, based on disease forecasting models and scouting, can reduce the number of applications and thus the selection pressure.

Spatial and Temporal Dynamics of Resistance: Studying how resistance emerges and spreads within and between fields can inform targeted management strategies. Understanding the fitness of resistant versus susceptible fungal strains in the absence of the fungicide is also crucial, as fitness costs associated with resistance mutations can influence their persistence in the population.

By integrating knowledge of the genetic and biochemical basis of resistance with an understanding of ecological and evolutionary principles, sustainable strategies can be developed to manage fungal resistance to this compound and ensure its continued value in agriculture.

Environmental Behavior and Transformation of Pyraziflumid

Degradation Pathways and Metabolite Formation in Environmental Compartments (e.g., Soil, Water, Plant Matrices)

Pyraziflumid is characterized by its stability against hydrolysis and direct phototransformation. publications.gc.ca However, it can undergo indirect phototransformation in water in the presence of photosensitizers like nitrate. publications.gc.ca Biotransformation in both soil and aquatic environments occurs at a very slow rate under aerobic and anaerobic conditions, leading to the formation of minor transformation products and carbon dioxide. publications.gc.ca

In laboratory studies, the degradation of this compound in soil is slow. Under aerobic conditions, the half-life (DT50) values ranged from 231 to 1155 days across various soil types. In aquatic systems, degradation is also slow, with a reported representative half-life of 2040 days in whole system studies. publications.gc.ca

The major metabolic pathway for this compound involves the hydroxylation of the aniline (B41778) ring, which forms the metabolite NNF-0721-4'-OH, also known as BC-01. regulations.gov This is often followed by conjugation with glucuronic acid to form BC-01-glucuronide. publications.gc.ca Other minor metabolites are formed through the cleavage of the amide bond, resulting in compounds like NNF-0721-acid (BC-09) and NNF-0721-amide (BC-10). regulations.gov Another minor environmental transformation product identified is the amine metabolite BC-08. publications.gc.ca

Table 1: Identified Metabolites of this compound in Various Environmental and Biological Matrices

| Metabolite ID | Chemical Name/Description | Found In |

|---|---|---|

| BC-01 | NNF-0721-4'-OH (hydroxylated metabolite) | Rat feces, Plants, Fish |

| BC-01-glucuronide | Glucuronide conjugate of BC-01 | Rat bile, Plants |

| BC-01 glycoside | Glycoside conjugate of BC-01 | Plants (lettuce, rice straw) |

| BC-08 | This compound-amine metabolite | Environmental transformation product |

| BC-09 | NNF-0721-acid | Environmental transformation product, Rat metabolism |

| BC-10 | NNF-0721-amide | Rat metabolism |

Source: Health Canada Proposed Registration Decision PRD2022-04 publications.gc.ca, EPA Registration Filing regulations.gov

Persistence and Mobility Studies in Agroecosystems (e.g., soil, sediment)

This compound is classified as persistent in both laboratory and field settings. publications.gc.ca When introduced into terrestrial and aquatic environments, it predominantly partitions to soil and sediment, where it can persist for extended periods, from months to years, depending on the specific conditions and composition of the soil or sediment. publications.gc.ca

The mobility of this compound in soil is considered to be low. publications.gc.ca This assessment is based on its organic-carbon-normalized adsorption coefficients (Koc), which have been measured in a range of 585.6 to 976.4 in various German soils. publications.gc.ca Despite this low mobility classification, its high persistence creates a potential for this compound to leach through the soil profile and eventually reach groundwater, a behavior that has been observed in field dissipation studies. publications.gc.ca

Table 2: Environmental Persistence and Mobility of this compound

| Parameter | Value | Classification/Comment | Reference |

|---|---|---|---|

| Aerobic Soil Metabolism (Half-life) | 231 - 1155 days | Persistent | publications.gc.ca |

| Aquatic Biotransformation (Half-life) | 2040 days (whole system) | Very Persistent | publications.gc.ca |

| Soil Adsorption Coefficient (Koc) | 585.6 - 976.4 | Low Mobility | publications.gc.ca |

| Field Dissipation (Half-life) | 116 - 365 days | Persistent under field conditions | publications.gc.ca |

Source: Health Canada Proposed Registration Decision PRD2022-04 publications.gc.ca

Metabolic Pathways in Plants Leading to Metabolite Formation (e.g., Hydroxylation, Glucuronidation of Metabolites like BC-01)

This compound is a systemic fungicide, meaning it can be absorbed by and transported within the plant. publications.gc.ca Following foliar application, the majority of the applied this compound remains unchanged on and in the plant tissues. regulations.gov

Metabolism in plants follows a pathway similar to that observed in animals, primarily involving hydroxylation and subsequent conjugation. The main metabolic reaction is the hydroxylation of the aniline ring to produce the metabolite BC-01 (NNF-0721-4'-OH). regulations.gov This metabolite can then be conjugated with glucose to form BC-01 glycoside (also referred to as NNF-0721-4'-OH glucoside). regulations.gov

In studies on lettuce and cherry tomatoes, this compound was the main residue component. regulations.gov Minor quantities of metabolites, including BC-01 and its glycoside conjugate, were detected, typically representing a small fraction of the total radioactive residue (TRR). regulations.gov For instance, in lettuce leaf samples, these metabolites accounted for less than 0.4% of the TRR. regulations.gov In rice straw, however, the BC-01 glycoside was found at higher levels, up to 11.7% of the TRR, while only very small amounts of this compound were translocated to the grain. regulations.gov

Analytical Methodologies for Pyraziflumid Research

Development and Validation of Methods for Quantification of Pyraziflumid and its Metabolites in Diverse Matrices

The establishment of reliable analytical methods for this compound is essential for its quantification in complex samples such as crops, processed foods, and soil. A common approach for sample preparation is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method, which is well-suited for multi-residue analysis of pesticides in diverse matrices. dntb.gov.uadigicomply.com

Research has led to the development of specific methods for this compound and its primary metabolite, BC-01 (also known as NNF-0721-4'-OH). regulations.gov One validated method involves extracting the analytes from samples using acetonitrile (B52724), often acidified with formic acid to improve extraction efficiency. researchgate.net Subsequent cleanup of the extract is a crucial step to remove interfering matrix components. This is typically accomplished using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) to remove sugars and organic acids, and octadecylsilane (B103800) (C18) to remove non-polar interferences like lipids. researchgate.net

These analytical procedures have been rigorously validated for a wide array of matrices. For instance, methods for this compound and its metabolite BC-01 have been successfully validated in numerous raw agricultural commodities, including rice grain, leaf lettuce, peanut nutmeats, potatoes, grapes, and tomatoes. regulations.gov The validation extends to processed commodities such as rice straw, peanut oil, potato flakes, tomato paste, and apple juice, demonstrating the versatility and robustness of the developed methods. regulations.gov The validation process confirms that the method accurately and consistently measures the concentration of this compound and its metabolites at relevant levels. publications.gc.ca

Application of Advanced Chromatographic and Spectrometric Techniques (e.g., HPLC-MS/MS, UPLC-MS/MS)

For the separation and detection of this compound, hyphenated analytical techniques are the industry standard. Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace residue analysis. digicomply.com UPLC systems, operating at higher pressures than conventional HPLC, allow for the use of smaller particle columns, resulting in faster analysis times and improved peak resolution. researchgate.net

In a typical UPLC-MS/MS method for this compound, separation is achieved on a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol, often containing additives such as formic acid to enhance ionization. researchgate.netnih.gov The entire chromatographic run can be very short, often less than five minutes. researchgate.netacs.org

Following chromatographic separation, detection by tandem mass spectrometry is highly specific. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions of this compound and its metabolites are selected and fragmented to produce characteristic product ions. nih.gov Monitoring these specific ion transitions significantly reduces matrix interference and allows for confident identification and accurate quantification of the target analytes, even at very low concentrations. nih.govnih.gov More advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry are also employed for the simultaneous analysis of hundreds of pesticide residues, offering high-resolution and accurate mass data for reliable compound identification. mdpi.com

Method Validation for Trace Analysis and Limit of Quantification (LOQ) in Agricultural Commodities for Research Purposes

Method validation is a critical process that ensures an analytical method is fit for its intended purpose. For pesticide residue analysis, this involves demonstrating adequate performance in several key areas, including linearity, accuracy (measured as recovery), precision (measured as relative standard deviation, RSD), and the Limit of Quantification (LOQ). researchgate.net

A sensitive method developed for this compound, trifludimoxazin, and picarbutrazox (B3026463) in cereals, vegetables, and fruits demonstrated good linearity with correlation coefficients (R²) greater than 0.9916 across all matrices. researchgate.net The accuracy of the method was confirmed with recovery values ranging from 74.4% to 105.1%, and the precision was excellent, with RSD values below 12.4% at three different spiking levels (10, 100, and 500 μg/kg). researchgate.net

The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. Achieving a low LOQ is essential for trace analysis in agricultural commodities for research and regulatory compliance. mdpi.com Validated methods for this compound have consistently achieved low LOQs in a variety of sample types. For example, an LOQ of 10 μg/kg (or 0.01 mg/kg) has been established for this compound in diverse matrices such as cereals, vegetables, and fruits. researchgate.net Furthermore, regulatory submissions and independent laboratory validations have confirmed an LOQ of 0.01 mg/kg for both this compound and its metabolite BC-01 in a comprehensive list of raw and processed agricultural commodities. regulations.govpublications.gc.ca In some specialized matrices, such as edible insects, an even lower LOQ of 1 µg/kg has been reported for this compound. nih.gov

The table below summarizes the Limit of Quantification (LOQ) for this compound in various matrices as determined by validated analytical methods.

Table 1: Limit of Quantification (LOQ) of this compound in Various Matrices

| Matrix Type | Example Matrices | LOQ (µg/kg) | Analytical Technique | Source(s) |

|---|---|---|---|---|

| Cereals | Rice grain | 10 | UPLC-MS/MS | researchgate.net |

| Vegetables | Leaf lettuce, Tomatoes | 10 | UPLC-MS/MS | researchgate.net |

| Fruits | Grapes, Apples | 10 | UPLC-MS/MS | researchgate.net |

| Processed Commodities | Apple juice, Tomato paste, Peanut oil | 10 | HPLC-MS/MS | regulations.gov |

| Edible Insects | Mealworms | 1 | LC-MS/MS | nih.gov |

The following table details the performance of a validated UPLC-MS/MS method for this compound analysis in different agricultural products.

Table 2: Validation Data for this compound Analysis in Agricultural Commodities

| Matrix | Spiked Level (µg/kg) | Average Recovery (%) | Precision (RSD, %) | Source |

|---|---|---|---|---|

| Cabbage | 10 | 90.1 | 6.5 | researchgate.net |

| 100 | 95.2 | 4.3 | researchgate.net | |

| 500 | 98.7 | 3.1 | researchgate.net | |

| Apple | 10 | 88.5 | 7.2 | researchgate.net |

| 100 | 93.4 | 5.8 | researchgate.net | |

| 500 | 96.3 | 4.9 | researchgate.net | |

| Wheat | 10 | 85.6 | 8.1 | researchgate.net |

| 100 | 91.7 | 6.4 | researchgate.net |

These validated, highly sensitive methods are indispensable tools for research, enabling the accurate measurement of this compound residues in agricultural systems and supporting food safety assessments.

Comparative and Synergistic Studies Involving Pyraziflumid

Comparison of Antifungal Efficacy and Mechanism with Other Fungicide Chemistries

Pyraziflumid, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, has demonstrated a broad spectrum of activity against various plant pathogenic fungi. jst.go.jpjst.go.jp Its efficacy stems from its ability to inhibit the mitochondrial succinate dehydrogenase complex (SDC), a crucial enzyme in the respiration of plant pathogens. researchgate.netscribd.com This mechanism of action is shared with other SDHI fungicides, which are classified by the Fungicide Resistance Action Committee (FRAC) under Code 7. researchgate.netfrac.info

Efficacy against a Broad Spectrum of Pathogens:

This compound is effective against a range of diseases including gray mold, Sclerotinia rot, and powdery mildew on various vegetables, fruits, turf, and rice. jst.go.jp Research has shown its high activity against Sclerotinia sclerotiorum, the causal agent of white mold, with an average EC50 value of 0.0561 (±0.0263) μg/ml for mycelial growth. researchgate.net It also exhibits significant control over Southern corn leaf blight caused by Bipolaris maydis, with EC50 values for mycelial growth and conidium germination averaging 0.2780 ± 0.2012 μg/ml and 0.3492 ± 0.2450 μg/ml, respectively. nih.gov

Comparative Efficacy:

When compared to other fungicide chemistries, this compound has shown distinct advantages. For instance, against barley powdery mildew and wheat brown rust, a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivative of this compound was 10 to 100 times more active than its chloro-substituted counterpart. jst.go.jpnih.gov In studies on Alternaria species causing leaf spot on almonds, isolates showed high resistance to the pyridine-carboxamide boscalid (B143098) and the pyrazine-carboxamide this compound. cabidigitallibrary.org

A study comparing five SDHI fungicides against two Colletotrichum species revealed that benzovindiflupyr (B602336) and penthiopyrad (B1679300) had significantly higher inhibitory activities than boscalid, fluopyram, and fluxapyroxad (B1673505) at the same concentration. apsnet.org Specifically, benzovindiflupyr demonstrated higher inhibitory activity against the SDH enzyme than boscalid. apsnet.org

The table below summarizes the in-vitro antifungal activity of this compound against various phytopathogenic fungi.

Interactive Data Table: In-vitro Antifungal Activity of this compound

| Fungal Species | Disease | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | White Mold | 0.0561 (mycelial growth) | researchgate.netnih.gov |

| Bipolaris maydis | Southern Corn Leaf Blight | 0.2780 (mycelial growth) | nih.gov |

| Bipolaris maydis | Southern Corn Leaf Blight | 0.3492 (conidium germination) | nih.gov |

| Botrytis cinerea | Gray Mold | 0.004 | researchgate.net |

| Corynespora cassiicola | 0.045 | researchgate.net | |

| Phoma lingam | <0.03 | researchgate.net | |

| Colletotrichum gloeosporioides | >100 | researchgate.net | |

| Colletotrichum orbiculare | >100 | researchgate.net | |

| Diaporthe citri | >100 | researchgate.net | |

| Fusarium oxysporum | >100 | researchgate.net | |

| Penicillium digitatum | >100 | researchgate.net | |

| Phytophthora infestans | >100 | researchgate.net |

Mechanism of Action:

This compound acts by blocking the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, which disrupts the pathogen's energy production. researchgate.netuga.edu This mode of action is distinct from other fungicide classes like quinone outside inhibitors (QoIs), which target complex III of the respiratory chain. uga.edu Studies on Sclerotinia sclerotiorum treated with this compound revealed contorted hyphae, increased cell membrane permeability, and a significant decrease in oxalic acid content, a key pathogenicity factor. researchgate.netnih.gov Similarly, in Bipolaris maydis, this compound treatment led to damaged cell membranes, increased electrolyte leakage, and dissolution and vacuolation of organelles within the mycelial cells. nih.gov

Importantly, research has indicated no cross-resistance between this compound and fungicides from other chemical groups, such as carbendazim, dimethachlon, and fludioxonil (B1672872), in controlling Sclerotinia sclerotiorum. researchgate.netnih.gov This lack of cross-resistance makes this compound a valuable tool in fungicide resistance management programs.

Investigation of Synergistic or Antagonistic Interactions with Other Fungicides or Biocontrol Agents

Synergistic Interactions with Other Fungicides:

Research has explored the synergistic potential of this compound with other fungicides. Patent documents suggest that combinations of this compound, as a succinate dehydrogenase inhibitor (SDHI), with other fungicides like prothioconazole, azoxystrobin, picoxystrobin, pyraclostrobin, iprodione, and fludioxonil can be used to control Sclerotinia sclerotiorum in soybeans. google.com Further patent information indicates synergistic mixtures of a compound of Formula I (related to SDHIs) with other fungicides against various fungal pathogens in cereals and vegetables. epo.orgjustia.comgoogle.comgoogleapis.com For instance, synergistic interactions were noted against Rhynchosporium secalis in barley and Septoria tritici in wheat with specific concentration ratios of the SDHI compound to other fungicides like epoxiconazole, prothioconazole, and tebuconazole. google.comgoogleapis.com

Interactions with Biocontrol Agents:

The interaction between this compound and biocontrol agents is an area of ongoing research. Studies have investigated the compatibility of chemical fungicides, including SDHIs like this compound, with biocontrol agents. jst.go.jp For example, research into the biocontrol agent Bacillus safensis STJP showed its ability to produce antifungal volatile organic compounds that inhibit the growth of pathogens like Alternaria alternata. researchgate.net The integration of such biocontrol agents with fungicides like this compound could offer a more sustainable and effective approach to disease management.

Molecular Comparative Analysis of SDHI Fungicides and their Interactions with Fungal Targets

Succinate dehydrogenase inhibitor (SDHI) fungicides, including this compound, target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. uga.eduonline-rpd.org This enzyme is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. apsnet.org The binding site for SDHI fungicides is located at the ubiquinone-binding (Qp) site, which is formed by the SdhB, SdhC, and SdhD subunits. online-rpd.orgapsnet.org

Molecular Basis of SDHI Action and Resistance:

The primary mechanism of resistance to SDHI fungicides in pathogenic fungi is the development of mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. online-rpd.orgnih.gov These mutations can lead to a decreased binding affinity of the fungicide to the target enzyme. online-rpd.org

Different mutations in the SDH subunits can confer varying levels of resistance to different SDHI fungicides, leading to distinct cross-resistance patterns. For example, in Botrytis cinerea, mutations in the sdhB gene, such as H272R/Y, P225F/H, and N230I, have been identified. apsnet.orgnih.gov A study investigating cross-resistance among several SDHIs in B. cinerea found that all tested mutants were sensitive to benzovindiflupyr, while fluopyram, pydiflumetofen, and isofetamid (B3026465) provided effective control depending on the specific mutation present. nih.gov

In Alternaria alternata, mutations in the SdhB, SdhC, and SdhD subunits have been linked to resistance to boscalid. ndsu.edu Interestingly, some boscalid-resistant isolates of A. alternata with the H134R mutation in the SdhC subunit were also resistant to fluopyram, suggesting a different binding interaction compared to other SDHIs. ndsu.edu Similarly, in Alternaria species affecting almonds, mutations B-H277Y, B-277L, and C-H134R were associated with cross-resistance patterns among different SDHI fungicides, with most isolates carrying the C-H134R mutation showing high resistance to boscalid and this compound. cabidigitallibrary.org

The table below presents a summary of key mutations in the SDH enzyme and their impact on the efficacy of different SDHI fungicides.

Interactive Data Table: SDH Mutations and Fungicide Cross-Resistance

| Fungus | SDH Subunit | Mutation | Fungicide(s) with Reduced Sensitivity | Reference |

| Botrytis cinerea | SdhB | P225F | Boscalid, Isopyrazam, Fenfuram, Carboxin, Fluopyram, Bixafen, Fluxapyroxad, Benodanil | online-rpd.org |

| Botrytis cinerea | SdhB | N230I | Moderate resistance to Boscalid, Fluopyram, Fluxapyroxad; Low resistance to Isopyrazam, Bixafen, Fenfuram, Benodanil, Carboxin | online-rpd.org |

| Botrytis cinerea | SdhB | H272R/Y, P225F/H, N230I | Varying resistance patterns to Boscalid, Fluopyram, this compound, Isofetamid, Benzovindiflupyr, Fluxapyroxad, Pydiflumetofen | apsnet.orgnih.gov |

| Alternaria alternata | SdhC | H134R | Boscalid, Fluopyram | ndsu.edu |

| Alternaria spp. (almond) | SdhB | H277Y, H277L | High resistance to Boscalid and this compound; Reduced sensitivity to Fluxapyroxad and Isofetamid | cabidigitallibrary.org |

| Alternaria spp. (almond) | SdhC | H134R | High resistance to Boscalid and this compound; Moderate resistance to Fluxapyroxad | cabidigitallibrary.org |

| Podosphaera xanthii | SdhC | A86V, G151R | Boscalid, Fluopyram | nih.gov |

| Blumeriella jaapii | SdhC | N86S | High resistance to Fluopyram and Fluxapyroxad | nih.gov |

Structural and Molecular Docking Studies:

Molecular modeling and docking studies provide insights into the interactions between SDHI fungicides and the SDH enzyme at the atomic level. These studies have shown that mutations are often located within or near the ubiquinone-binding site, which can directly interfere with the binding of the fungicide. ndsu.edu For instance, comparative transcriptome analyses of Colletotrichum isolates treated with benzovindiflupyr and boscalid revealed that while both fungicides induced similar metabolic pathways, benzovindiflupyr activated a significantly greater number of genes, suggesting distinct molecular interactions. apsnet.org Molecular docking has also been used to compare the binding of different SDHIs, such as fluxapyroxad and a novel compound SYP-32497, to the SDH of Rhizoctonia solani, revealing differences in binding affinity and interactions. mdpi.com These molecular-level analyses are crucial for understanding the basis of fungicide efficacy and for designing new inhibitors that can overcome existing resistance mechanisms.

Advanced Research Topics and Future Perspectives on Pyraziflumid

Elucidating Fungal Adaptations and Evolutionary Dynamics under Pyraziflumid Pressure

The repeated application of any single-site fungicide inevitably exerts selection pressure on fungal populations, driving the evolution of resistance. afren.com.aumdpi.com Understanding the adaptive and evolutionary responses of fungi to this compound is critical for developing durable disease management strategies.

Fungicide resistance is an evolutionary process where susceptible individuals in a fungal population are diminished, while those with genetic mutations conferring resistance survive and multiply. mdpi.com The primary driver for this is the recurrent use of fungicides with the same mode of action. afren.com.au In the case of SDHIs like this compound, resistance often arises from mutations in the genes encoding the target enzyme, succinate (B1194679) dehydrogenase (SDH). online-rpd.org These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby lowering its efficacy. online-rpd.org

The evolution of resistance is a complex interplay of factors including the specific fungicide, the pathogen's biology, and agronomic practices. mdpi.com Research into the evolutionary dynamics under this compound pressure involves monitoring fungal populations for shifts in sensitivity. This can reveal the emergence of resistant genotypes and inform resistance management strategies, such as alternating or mixing fungicides with different modes of action. ukri.org

Furthermore, the structure of fungal populations, including the presence of multinuclear cells (heterokaryons), can play a role in evolutionary dynamics. frontiersin.org Genetic diversity within a single fungal mycelium could provide a reservoir for resistance traits, allowing for rapid adaptation in fluctuating environments. frontiersin.org

Exploration of Novel Target Sites or Secondary Mechanisms of Action within Fungal Metabolism

While the primary mode of action of this compound is the inhibition of the SDH enzyme in the mitochondrial respiratory chain, research is ongoing to explore potential secondary mechanisms of action. jst.go.jpresearchgate.net Understanding these alternative targets could reveal new avenues for fungicide development and help to mitigate resistance.

This compound's inhibition of the SDH complex disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cascade of metabolic consequences. researchgate.net One observed effect in Sclerotinia sclerotiorum is a significant decrease in oxalic acid content, a key pathogenicity factor for this fungus. researchgate.net Additionally, treatment with this compound has been shown to increase the permeability of the fungal cell membrane and cause hyphal deformities. researchgate.net These effects suggest that while the primary target is well-defined, the downstream consequences on fungal metabolism and physiology are multifaceted and warrant further investigation.

The potential for secondary mechanisms of action is an important area of research, as it could lead to the development of fungicides with multiple modes of action, which are generally associated with a lower risk of resistance development. mdpi.com

Biotechnological Approaches in Enhancing Fungicidal Efficacy or Overcoming Resistance through this compound-Related Research

Biotechnology offers promising avenues for enhancing the effectiveness of fungicides like this compound and managing the development of resistance. nih.gov These approaches can range from developing new fungicide formulations to engineering crop plants with enhanced resistance.

One key area is the use of molecular diagnostics to rapidly detect the presence of fungicide-resistant strains in the field. nih.govapsnet.org Techniques based on PCR and loop-mediated isothermal amplification (LAMP) can identify specific mutations in the sdh genes that confer resistance to this compound. nih.govapsnet.org This allows for timely adjustments to disease management strategies, such as switching to a fungicide with a different mode of action. croplife.co.za

Furthermore, research into the biological control of fungal diseases is a growing field. mdpi.com This involves the use of microorganisms that are antagonistic to plant pathogens. croplife.co.zamdpi.com For instance, some bacteria produce antifungal volatile organic compounds that can inhibit fungal growth. researchgate.net Integrating such biological controls with the use of fungicides like this compound is a key component of sustainable agriculture.

Integration of Omics Technologies (e.g., Genomics, Metabolomics) in this compound Resistance Studies

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of fungicide resistance by providing a holistic view of the molecular changes that occur in fungi under selective pressure. caister.comnih.gov

Genomics and Transcriptomics allow researchers to identify the specific genes and gene expression changes associated with this compound resistance. nih.gov Whole-genome sequencing of resistant and susceptible fungal isolates can pinpoint mutations in the sdh target genes and identify other genetic variations that may contribute to resistance. nih.gov Transcriptomic analysis, which examines the complete set of RNA transcripts, can reveal how gene expression patterns are altered in response to this compound treatment, potentially highlighting secondary resistance mechanisms such as the upregulation of efflux pumps that actively remove the fungicide from the cell. online-rpd.orgcd-genomics.com

Metabolomics , the study of the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of a fungus. researchgate.net By comparing the metabolomes of this compound-treated and untreated fungi, scientists can identify metabolic pathways that are disrupted by the fungicide. researchgate.net This can offer insights into its mode of action and reveal metabolic reprogramming that may contribute to resistance. dntb.gov.ua For example, metabolomic studies could be used to investigate the downstream effects of SDH inhibition on cellular energy production and the synthesis of essential molecules.

The integration of multiple omics datasets (multi-omics) offers a powerful approach to understanding the complex regulatory networks involved in fungicide resistance. cd-genomics.com By combining genomic, transcriptomic, and metabolomic data, researchers can build comprehensive models of how fungi adapt to this compound, leading to the identification of novel biomarkers for resistance and potential new targets for fungicide development. cd-genomics.com

Role in Sustainable Agricultural Systems Research and Disease Management Strategies

This compound has a role to play within the framework of Integrated Pest Management (IPM), a strategy that combines various pest control methods to minimize economic, health, and environmental risks. croplife.co.zachem.garden The goal of IPM is to keep pest populations below levels that cause unacceptable crop losses through a combination of cultural, biological, physical, and chemical controls. croplife.co.za

The use of this compound within an IPM program should be guided by several key principles to ensure its long-term efficacy and sustainability. These include:

Monitoring: Regular scouting of crops to detect the early signs of disease allows for timely and targeted fungicide applications. chem.garden

Resistance Management: To delay the development of resistance, this compound should be used in rotation or as a tank mix with fungicides that have different modes of action. croplife.co.zapublications.gc.ca Limiting the number of applications per season is also a crucial strategy. nih.govapsnet.org

This compound's favorable safety profile makes it a suitable component for IPM programs. jst.go.jpresearchgate.net By adopting a holistic and integrated approach to disease management, the agricultural industry can maximize the benefits of this novel fungicide while preserving its effectiveness for the future.

Q & A

Q. What is the molecular mechanism of Pyraziflumid, and how does it differ from other succinate dehydrogenase inhibitors (SDHIs)?

this compound inhibits fungal succinate dehydrogenase (SDH), disrupting the tricarboxylic acid cycle and energy production. Unlike older SDHIs (e.g., procymidone), its pyrazine-carboxamide-diphenyl-ether scaffold enhances binding specificity to fungal SDH isoforms, particularly in ascomycetes and basidiomycetes. Methodologically, confirmatory assays include in vitro SDH inhibition using porcine mitochondrial models and comparative in vivo efficacy trials against pathogens like Botrytis cinerea (gray mold) .

Q. How is this compound’s efficacy evaluated in controlled laboratory settings?

Standard protocols involve three key tests:

- Preventive activity : Apply this compound (100–250 mg a.i./L) pre-inoculation; measure inhibition of spore germination.

- Residual activity : Assess fungicidal persistence post-application under simulated rainfall (e.g., 70% control at 100 mg a.i./L).